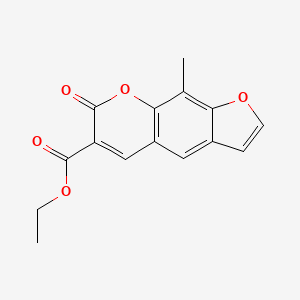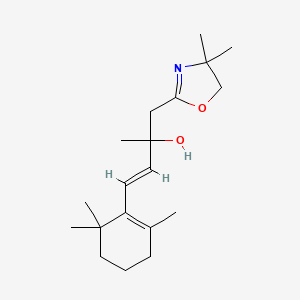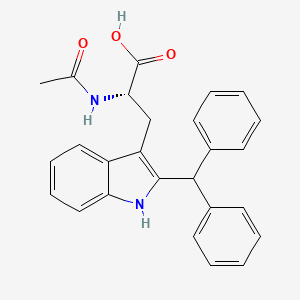
7H-Furo(3,2-g)(1)benzopyran-6-carboxylic acid, 9-methyl-7-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Furo(3,2-g)(1)benzopyran-6-carboxylic acid, 9-methyl-7-oxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of furan and benzopyran
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-6-carboxylic acid, 9-methyl-7-oxo-, ethyl ester typically involves multi-step organic reactions. The process often starts with the preparation of the furan and benzopyran precursors, followed by their combination under specific conditions to form the desired compound. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the successful formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound while minimizing waste and reducing production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-6-carboxylic acid, 9-methyl-7-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.
Applications De Recherche Scientifique
7H-Furo(3,2-g)(1)benzopyran-6-carboxylic acid, 9-methyl-7-oxo-, ethyl ester has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 7H-Furo(3,2-g)(1)benzopyran-6-carboxylic acid, 9-methyl-7-oxo-, ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 7H-Furo(3,2-g)(1)benzopyran-6-carboxylic acid, 9-methyl-7-oxo-, ethyl ester include:
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(2,3-epoxy-3-methylbutoxy)-
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and functional groups, which confer unique chemical and biological properties. These differences make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
55364-76-6 |
|---|---|
Formule moléculaire |
C15H12O5 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
ethyl 9-methyl-7-oxofuro[3,2-g]chromene-6-carboxylate |
InChI |
InChI=1S/C15H12O5/c1-3-18-14(16)11-7-10-6-9-4-5-19-12(9)8(2)13(10)20-15(11)17/h4-7H,3H2,1-2H3 |
Clé InChI |
HLFUUCRPAGKYOG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C(=C3C(=C2)C=CO3)C)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)
![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)



![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)

